![molecular formula C16H24N2O3 B2358176 (S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate CAS No. 861904-21-4](/img/structure/B2358176.png)
(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate
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Overview
Description
This compound is a chiral isopropyl carbamate derivative . It has been studied for its fungicidal activity, particularly against Phytophthora capsici .
Synthesis Analysis
The compound was synthesized as part of a study on amino acid analogues . The synthetic route of a similar compound is described in Scheme 1 .Molecular Structure Analysis
The molecular structure of this compound includes two chiral carbons . The R and S isomers of the compound have been shown to influence its activity against P. capsici .Chemical Reactions Analysis
The compound was used as a starting material and its racemate was isolated . The EC50 values of the isolated compounds against P. capsici were determined .Scientific Research Applications
Fungicidal Activity
N-Propyl L-Z-Valinamide has been investigated for its fungicidal properties. Specifically, two isopropyl diastereomers of this compound were isolated and evaluated for their effectiveness against Phytophthora capsici, a pathogenic fungus that affects various crops. The results indicated that these chiral compounds exhibited excellent fungicidal activity, with compound 4b showing remarkable efficacy (better than the positive control dimethomorph) against P. capsici . This application is crucial for protecting plants and preventing crop losses due to fungal infections.
Synthetic Intermediates and Building Blocks
The propargyl group within N-Propyl L-Z-Valinamide serves as a versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways. Recent advances in propargylation agents have led to the synthesis and functionalization of more elaborate and complex building blocks and intermediates. Researchers have explored propargylation methodologies, emphasizing their impact in organic synthesis . This application contributes to the development of novel organic precursors.
Biodegradable Product Synthesis
N-Propyl L-Z-Valinamide can be employed in the production of n-propyl propionate (ProPro), a harmless and biodegradable compound. ProPro finds applications in various fields, including drugs, inks, coatings, food, and perfumes. The equilibrium reaction for ProPro synthesis can be enhanced by constant withdrawal of the products as the reaction progresses . This highlights the compound’s potential in sustainable and eco-friendly product development.
Heterocyclic Ring Functionalization
The direct introduction of propargyl groups into heterocyclic rings is desirable for accessing important and novel organic precursors. N-Propyl L-Z-Valinamide can serve as a building block for N-heterocyclic systems, contributing to the synthesis of natural products, drugs, and functional organic materials . Its incorporation into heterocyclic frameworks expands the scope of chemical transformations.
Catalyst Development
Researchers have explored catalysts and catalytic systems involving propargyl derivatives. These catalysts play a crucial role in promoting specific reactions, including propargylation. Understanding the interactions between N-Propyl L-Z-Valinamide and various catalysts can lead to the development of efficient synthetic methodologies . This application contributes to the advancement of sustainable and selective chemical processes.
Homopropargylic Reagents
The propargyl moiety in N-Propyl L-Z-Valinamide can undergo tautomerization, converting to an allenyl moiety. Both forms (propargyl and allenyl) can function as propargylation agents, expanding the synthetic possibilities. Researchers have explored the interchangeability of these derivatives to obtain propargylated analogs or apply them to different substrates . This versatility enhances the compound’s utility in organic synthesis.
Future Directions
properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-10-17-15(19)14(12(2)3)18-16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,4,10-11H2,1-3H3,(H,17,19)(H,18,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROIQIHYUUSYMC-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649705 |
Source
|
Record name | Benzyl [(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861904-21-4 |
Source
|
Record name | Benzyl [(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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